molecular formula C18H19FN2O4S B2438684 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-35-3

3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2438684
CAS No.: 941945-35-3
M. Wt: 378.42
InChI Key: FTKSTNVBRXYQEA-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a methoxy group, and a piperidinyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with an appropriate reagent to introduce the oxo group.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxo group in the piperidinyl moiety can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the oxo group can produce a hydroxyl-substituted piperidine.

Scientific Research Applications

3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidinyl moiety may interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
  • 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-9-8-14(12-16(17)21-10-3-2-7-18(21)22)20-26(23,24)15-6-4-5-13(19)11-15/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKSTNVBRXYQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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